1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine
Overview
Description
“1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine” is a complex organic compound. It likely contains a benzodiazole group, which is a type of heterocyclic aromatic organic compound . This compound also seems to have a methoxyphenyl group attached, which is a phenyl ring with a methoxy (OCH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .
Scientific Research Applications
Application in the Development of 5-HT1A Receptor Inhibitors
- Summary of Application: The compound is used in the development of highly selective 5-HT1A receptor inhibitors. This is achieved by incorporating a 4-alkyl-1-arylpiperazine scaffold on them .
- Methods of Application: The synthesis involves linking the 2-MeO-Ph-piperazine moiety via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .
- Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor with a binding constant of 1.2 nM and 21.3 nM, respectively .
Application in the Synthesis of Heterocycles
- Summary of Application: Heterocycles containing the 1,2,3-triazole moiety are known to display significant biological activities. The compound is used in the synthesis of these heterocycles .
- Methods of Application: The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
- Results or Outcomes: The synthesized heterocycles have a wide range of prospective medicinal applications .
Application in the Treatment of Leishmaniasis
- Summary of Application: The compound is used in the treatment of Leishmaniasis .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Application in the Development of 5-HT1A Neuroreceptor Imaging
- Summary of Application: The compound is used in the development of macrocyclic appended 1-(2-methoxyphenyl)piperazine for 5-HT1A neuroreceptor imaging .
- Methods of Application: The synthesis involves linking the 2-MeO-Ph-piperazine moiety via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .
- Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor .
Application in the Synthesis of Urapidil
- Summary of Application: The compound is used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies .
- Methods of Application: The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate .
- Results or Outcomes: The overall yield of this route is about 45% .
Application in the Functionalization of Pyrazolylvinyl Ketones
- Summary of Application: The compound is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
Application in the Development of Neuroreceptor Imaging
- Summary of Application: The compound is used in the development of macrocyclic appended 1-(2-methoxyphenyl)piperazine for 5-HT1A neuroreceptor imaging .
- Methods of Application: The synthesis involves linking the 2-MeO-Ph-piperazine moiety via a three carbon atom linker to the amine group of 1-adamantanamine and memantine .
- Results or Outcomes: The synthesized compounds proved to be highly selective ligands towards 5-HT1A receptor .
Application in the Synthesis of Urapidil
- Summary of Application: The compound is used in the synthesis of Urapidil, an important drug for the treatment of essential hypertension and intravenously in hypertensive emergencies .
- Methods of Application: The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate .
- Results or Outcomes: The overall yield of this route is about 45% .
Application in the Functionalization of Pyrazolylvinyl Ketones
- Summary of Application: The compound is used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The specific results or outcomes obtained are not detailed in the source .
properties
IUPAC Name |
1-(2-methoxyphenyl)benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-13-9-5-4-8-12(13)17-11-7-3-2-6-10(11)16-14(17)15/h2-9H,1H3,(H2,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERCHBBBCBRXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.